Danegaptide is known to target connexins, which are proteins that form gap junctions between cells. Gap junctions allow cells to directly exchange ions and small molecules, facilitating communication and coordinated tissue function. Studies have shown that danegaptide can disrupt gap junction communication by binding to connexin proteins, particularly connexin 43 (Cx43) []. This ability is being explored in research to understand the role of gap junctions in various diseases.
For instance, some studies suggest that excessive gap junction activity might contribute to certain arrhythmias in the heart. Danegaptide's ability to block Cx43 has been investigated as a potential therapeutic approach for atrial fibrillation [].
Danegaptide, also known as ZP1609 or GAP-134, is a small dipeptide with the chemical formula and the IUPAC name (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid. Originally developed as an antiarrhythmic agent, danegaptide functions primarily as a selective gap junction modifier, particularly targeting connexin 43 (Cx43) proteins. This compound has been shown to enhance gap junctional coupling and reduce the effects of ischemic damage in various tissues, including cardiac and neural tissues .
Danegaptide exhibits significant biological activities, primarily through its action on gap junctions:
The synthesis of danegaptide involves multiple steps typical for peptide synthesis:
Danegaptide has several potential applications in medicine:
Research indicates that danegaptide interacts specifically with connexin proteins:
Several compounds share structural or functional similarities with danegaptide. Here are some notable examples:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Rotigaptide | C₁₄H₁₇N₃O₄ | Antiarrhythmic | Parent compound of danegaptide; enhances gap junction conductance. |
| AAP10 | H-GAG-4hyp-PY-CONH | Connexin modulator | Indirectly increases connexin synthesis and expression. |
| Gap26 | VCYDKSFPISHVR | Connexin blocker | Specifically targets multiple connexins; used for hemichannel blockade. |
| 43Gap26 | VCYDKSFPISHVR | Connexin blocker | Selectively targets connexin 43; inhibits hemichannel activity. |
Danegaptide's uniqueness lies in its dual role as both a gap junction modifier and an antiarrhythmic agent, making it a versatile candidate for various therapeutic applications beyond those addressed by similar compounds.
Danegaptide (CAS 943134-39-2) is a synthetic dipeptide with the molecular formula C₁₄H₁₇N₃O₄ and a molecular weight of 291.30 g/mol. Its IUPAC name is (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, reflecting its absolute stereochemical configuration at the 2S and 4R positions. The compound’s structure includes a pyrrolidine ring substituted with a benzamide group and a glycine residue, critical for its biological activity.
Table 1: Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₄ |
| Molecular Weight | 291.30 g/mol |
| Stereocenters | 2 (2S, 4R) |
| Key Functional Groups | Benzamide, carboxylic acid, acetylated amine |
Danegaptide is synthesized via a multi-step route involving selective protection and coupling reactions. A patented method (CN112142823B) outlines the following steps:
Analytical profiling employs:
Table 2: Synthetic Steps and Analytical Methods
| Step | Reaction | Key Reagents | Analytical Validation |
|---|---|---|---|
| 1 | Benzoylation of 4-amino-L-proline | Benzoyl chloride, TEA | NMR, HPLC |
| 2 | Glycine coupling | HOBt, EDC | LCMS, TLC |
| 3 | Deprotection | HCl/THF | HPLC, Mass Spec |
Danegaptide exhibits the following properties:
Stability studies show:
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP | -0.57 |
| TPSA | 112.73 Ų |
| Solubility (DMSO) | 50 mM |
| Storage Conditions | -20°C (desiccated) |